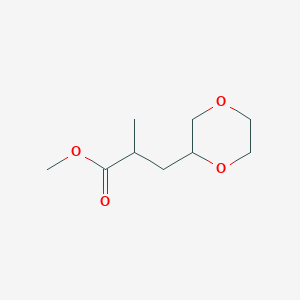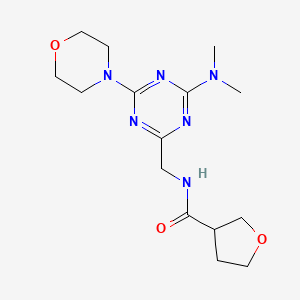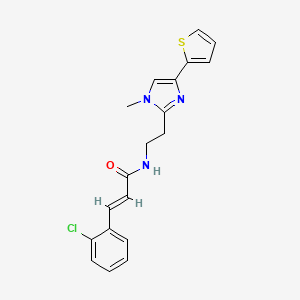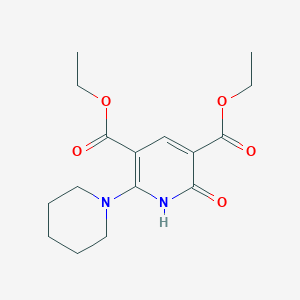
Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic ester, based on its name. Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure.Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include things like melting point, boiling point, solubility, density, and reactivity . Without specific data, I can’t provide these properties for this compound.Scientific Research Applications
Pharmaceutical Development
Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate is used in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to act as an intermediate in the production of drugs, particularly those targeting metabolic and cardiovascular diseases. The compound’s stability and reactivity make it a valuable component in medicinal chemistry for developing new therapeutic agents .
Polymer Science
In polymer science, this compound is utilized in the synthesis of biodegradable polymers. Its incorporation into polymer chains can enhance the material properties such as flexibility, durability, and biodegradability. These polymers are particularly useful in medical applications, including drug delivery systems and biodegradable sutures .
Agricultural Chemistry
Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate is also employed in the development of agrochemicals. It serves as a precursor for the synthesis of herbicides and pesticides. The compound’s ability to modify the chemical structure of active ingredients helps in creating more effective and environmentally friendly agricultural products .
Material Science
In material science, this compound is used to create advanced materials with specific properties. For instance, it can be used in the production of coatings and adhesives that require high thermal stability and resistance to chemical degradation. These materials are essential in various industrial applications, including aerospace and automotive industries .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(9(10)11-2)5-8-6-12-3-4-13-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXLNBHGYINLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1COCCO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2658265.png)

![(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/no-structure.png)
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2658271.png)




![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2658281.png)

![2-(4-Bromophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2658283.png)

![N-(4-fluorobenzyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2658286.png)
![1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2658287.png)